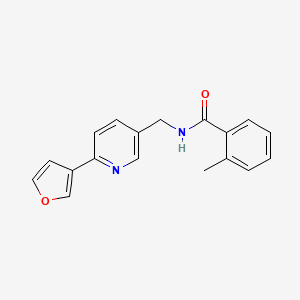

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-13-4-2-3-5-16(13)18(21)20-11-14-6-7-17(19-10-14)15-8-9-22-12-15/h2-10,12H,11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUHMJNLOYGFSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=CN=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the furan-pyridine intermediate: This step involves the coupling of a furan derivative with a pyridine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Introduction of the benzamide moiety: The intermediate is then reacted with a benzoyl chloride derivative in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects on physicochemical and functional properties:

Table 1: Key Structural Analogs and Their Features

Key Observations:

- Halogenated analogs (e.g., 35) leverage bromo/fluoro groups for increased lipophilicity and binding affinity in hydrophobic pockets .

Benzamide Modifications :

Physicochemical Properties

- Boiling Point and pKa: The dimethylamino/trifluoromethyl-substituted benzamide exhibits a high boiling point (486°C) and basic pKa (14.56), reflecting strong intermolecular forces and amine basicity. Methoxy-substituted 3k likely has lower thermal stability due to smaller substituents .

- Solubility : Methoxy (3k) and hydroxy () groups enhance aqueous solubility compared to hydrophobic halogens (35) or furans.

Functional Implications

- Catalysis : The N,O-bidentate group in demonstrates substituent-driven utility in metal coordination, suggesting that the target’s furan-pyridine system could serve as a directing group if functionalized appropriately.

- Biological Activity : While the target’s activity is unreported, analogs like TRPV1 antagonists (e.g., ) show that pyridine/benzamide hybrids with sulfonamido/trifluoromethyl groups achieve potency through optimized steric and electronic profiles.

Biological Activity

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a benzamide core with a furan and pyridine moiety. The presence of these heterocycles is significant as they can enhance the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, benzamides have been studied for their ability to inhibit bacterial growth and may possess antifungal activity as well . The specific activity of this compound in this context requires further investigation but is hypothesized based on structural similarities.

Anticancer Potential

The anticancer potential of benzamide derivatives has been documented extensively. Studies have shown that certain benzamide compounds can inhibit cell proliferation in various cancer cell lines . The mechanism often involves the inhibition of key enzymes or pathways related to cancer cell growth, such as dihydrofolate reductase (DHFR) .

The proposed mechanism of action for this compound likely involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular processes, similar to other benzamide derivatives.

- Receptor Interaction : It could bind to receptors involved in cell signaling pathways, altering their activity and affecting downstream effects.

- Induction of Apoptosis : Some studies suggest that related compounds can induce apoptosis in cancer cells, which may also apply to this compound.

Case Studies and Experimental Data

Comparative Analysis with Similar Compounds

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide with high purity?

- Methodology : Use multi-step reactions starting with furan-3-yl and pyridine intermediates. Key steps include:

- Coupling : React 6-(furan-3-yl)pyridin-3-amine with 2-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .

- Solvent Optimization : Tetrahydrofuran (THF) or dimethylformamide (DMF) is preferred for solubility and reaction efficiency .

- Catalysis : Palladium-based catalysts may enhance coupling efficiency in heterocyclic systems .

- Characterization : Confirm structure via , , and LC-MS to validate purity (>95%) and molecular identity .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodology :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .

- pH Sensitivity : Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC over 24–72 hours .

- Light Exposure : Use UV-Vis spectroscopy to detect photodegradation products under controlled light conditions .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodology :

- Antimicrobial Activity : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293, HepG2) to establish IC values .

- Enzyme Inhibition : Screen against kinases or proteases using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to optimize this compound's bioactivity?

- Methodology :

- Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) on the benzamide or pyridine moieties and compare bioactivity .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., EGFR, COX-2) .

- Pharmacophore Mapping : Identify critical functional groups (e.g., furan oxygen, pyridine nitrogen) using 3D-QSAR models .

Q. What experimental approaches resolve contradictory data in reactivity studies (e.g., unexpected byproducts)?

- Methodology :

- Mechanistic Probes : Use isotopic labeling (e.g., ) or trapping agents (e.g., TEMPO) to identify reactive intermediates .

- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy during synthesis to detect transient species .

- Byproduct Isolation : Purify unexpected products via column chromatography and characterize structurally to propose reaction pathways .

Q. How can target engagement be validated in cellular models?

- Methodology :

- Pull-Down Assays : Use biotinylated analogs of the compound to capture interacting proteins from lysates, followed by mass spectrometry .

- Cellular Thermal Shift Assay (CETSA) : Measure target protein stability after compound treatment to confirm binding .

- CRISPR Knockout : Generate cell lines lacking putative targets (e.g., kinases) and assess compound efficacy loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.